2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine
Description
Properties
IUPAC Name |
2-bromo-4-methyl-5-prop-2-ynoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-3-4-12-8-6-11-9(10)5-7(8)2/h1,5-6H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYARLJRSUZDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1OCC#C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of chemical probes, suggesting potential interactions with various biological targets.
Mode of Action
It’s known that terminal alkynes, such as the prop-2-yn-1-yloxy group in this compound, can undergo oxidative alkyne–alkyne coupling under certain conditions. This reaction could potentially lead to changes in the target molecules.
Biochemical Pathways
The compound’s bromine and alkyne groups suggest it may be involved in various cross-coupling reactions.
Result of Action
Similar compounds have been used in the synthesis of chemical probes, which are tools used to study biological systems. This suggests that the compound may have the potential to modify biological targets in a way that allows for further study.
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It acts as a building block in the formation of various compounds through reactions such as nucleophilic substitution and oxidative coupling. This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of new chemical bonds. For instance, it can interact with enzymes that catalyze the addition of functional groups to the pyridine ring, enhancing its reactivity and enabling the synthesis of more complex molecules.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of key signaling molecules. This compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects highlight the importance of carefully controlling experimental conditions to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic activity. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes. These findings underscore the importance of determining the optimal dosage for specific applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways such as oxidation and conjugation, leading to the formation of metabolites that may have different biological activities. The effects on metabolic flux and metabolite levels depend on the specific pathways involved and the enzymes that catalyze these reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its accumulation and activity, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biological activity.
Biological Activity
2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The molecular formula of this compound is with a molecular weight of 216.07 g/mol. The presence of a bromine atom and a propargyl ether group contributes to its unique reactivity and biological profile, making it a versatile building block in organic synthesis and drug development .
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity. It has shown effectiveness against various bacterial strains, including Bacillus subtilis. The compound's inhibitory effects can be quantified as follows:
| Bacterial Strain | Inhibition Percentage | IC50 (µg/mL) |
|---|---|---|
| Bacillus subtilis | 55.67 ± 0.26 | 79.9 |
These results indicate promising potential for the compound as an antibacterial agent .
Antiurease Activity
The compound has also been investigated for its antiurease properties, which are crucial in treating conditions such as urinary tract infections. Studies have reported substantial inhibition percentages at specific concentrations, demonstrating its potential as an antiurease agent.
| Concentration (µg/mL) | Percentage Inhibition |
|---|---|
| 50 | 42.5 ± 0.7 |
| 100 | 82.00 ± 0.09 |
The IC50 values for urease inhibition ranged around 60.2 µg/mL, indicating effective activity against urease enzymes .
At the molecular level, this compound exerts its biological effects through various mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit or activate enzymes by binding to their active sites.
- Cell Signaling Modulation : It influences cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression through interactions with transcription factors .
- Electrophilic Reactions : The bromine atom participates in electrophilic aromatic substitution reactions, enhancing the compound's reactivity in biochemical pathways .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity, with some derivatives outperforming standard antibiotics.
- Urease Inhibition : Research focused on the antiurease properties indicated that modifications in the chemical structure significantly influenced the inhibitory effects against urease enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Effects on Physical and Chemical Properties
Table 1: Structural and Physical Property Comparison
Key Observations :
- Electronic Effects: Bromine and propargyloxy groups in the target compound create electron-deficient pyridine rings, favoring electrophilic substitutions. In contrast, amino groups (e.g., 4-Amino-5-bromo-2-chloropyrimidine) enhance nucleophilic reactivity .
- Thermal Stability: Compounds with halogen substituents (Br, Cl) exhibit higher melting points (e.g., 460–461°C for 4-Amino-5-bromo-2-chloropyrimidine) due to strong intermolecular halogen bonding .
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison
Insights :
Industrial and Research Significance
- Drug Discovery : The target compound’s propargyloxy group is valuable for bioconjugation in PROTACs or antibody-drug conjugates.
- Material Science : Bromopyridines serve as ligands in catalysis (e.g., Suzuki-Miyaura coupling) .
- Safety Considerations : Halogenated pyridines often require careful handling due to toxicity, as seen in 2-Bromo-3-methylpyridine’s safety data sheet (SDS) .
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine?
The synthesis typically involves a two-step approach:
- Bromination : Introduce bromine at the 2-position of a pre-functionalized pyridine scaffold via electrophilic aromatic substitution using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetonitrile solvent, 0–25°C) .
- Propargyl Etherification : Use a Williamson ether synthesis to introduce the prop-2-yn-1-yloxy group. For example, react 2-bromo-4-methylpyridin-5-ol with propargyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile. Ultrasound-assisted methods can enhance reaction efficiency and yield (77% reported) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : and NMR confirm substituent positions and molecular integrity (e.g., propargyl protons at δ 4.96 ppm and C≡C signals in ) .
- X-ray Crystallography : Resolve molecular geometry and confirm substituent orientations. Tools like SHELXL (for refinement) and Mercury (for visualization) are widely used .
- IR Spectroscopy : Identify functional groups (e.g., C≡C stretch at ~2117 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural determination?
- Cross-Validation : Compare X-ray data with spectroscopic results (e.g., NMR-derived bond distances vs. crystallographic values).
- Software Refinement : Use SHELXL for high-resolution refinement and ORTEP for anisotropic displacement modeling. Mercury’s packing similarity analysis can identify intermolecular interactions (e.g., C–H···O/N bonds) that stabilize the crystal lattice .
- Twinned Data Handling : For ambiguous cases, employ SHELXPRO to model twinning and validate hydrogen-bonding networks .
Q. What strategies optimize the yield of propargyl etherification in the synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity and reaction rates .
- Ultrasound Assistance : Sonication reduces reaction time (30 min) and improves raw material utilization by promoting even mixing and energy transfer .
- Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) or mild bases (K₂CO₃) minimize side reactions like alkyne polymerization .
Q. What mechanistic insights explain the bromine atom’s reactivity in substitution reactions?
- Electrophilic vs. Nucleophilic Pathways :
- Electrophilic Substitution : Bromine at the 2-position activates the pyridine ring for electrophilic attacks (e.g., nitration) due to its electron-withdrawing effect .
- Nucleophilic Displacement : Bromine can be replaced by amines or thiols via SNAr (nucleophilic aromatic substitution) under basic conditions. Kinetic studies suggest that electron-deficient pyridines favor SNAr over radical pathways .
Q. How can researchers troubleshoot low yields in substitution reactions involving this compound?
- Reaction Monitoring : Use TLC or HPLC to detect intermediates/byproducts.
- Condition Optimization : Adjust temperature (e.g., 40–60°C for SNAr), solvent polarity, or catalyst loading. For example, Pd-catalyzed cross-coupling (e.g., Suzuki) may require inert atmospheres and ligand screening .
- Protective Groups : Introduce temporary protecting groups (e.g., acetyl for hydroxyl) to prevent undesired side reactions during multi-step syntheses .
Q. How does hydrogen bonding influence the crystal packing of this compound?
- Intermolecular Interactions : C–H···O/N hydrogen bonds stabilize the lattice, as observed in ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-pyrido derivatives. The propargyl ether oxygen (O1) often acts as an acceptor, while aromatic C–H donors contribute to π-stacking (3.6–3.7 Å distances) .
- Conformational Analysis : Gauche conformations (torsion angles ~68°) in the propargyl group affect packing efficiency and void spaces, which can be quantified using Mercury’s void visualization tool .
Q. What computational methods support the design of derivatives based on this scaffold?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization at reactive sites.
- Molecular Docking : Screen derivatives for bioactivity by simulating interactions with target proteins (e.g., cyclooxygenase enzymes) .
- QSAR Modeling : Correlate substituent effects (e.g., bromine vs. methyl) with biological activity or solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
